Citalopram N-oxide is a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. [] Citalopram is primarily metabolized in the liver by the cytochrome P450 system, with N-oxidation being one of the metabolic pathways. [] This N-oxidation leads to the formation of citalopram N-oxide. [] As citalopram is chiral, existing as both (R)- and (S)-enantiomers, its metabolite citalopram N-oxide would also exist as enantiomers.
(R)-Citalopram-d6 N-Oxide is a deuterium-labeled derivative of Citalopram, a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. The presence of deuterium atoms in this compound enhances its stability and allows for detailed pharmacokinetic studies. The molecular formula for (R)-Citalopram-d6 N-Oxide is , with a molecular weight of 346.43 g/mol .
The synthesis of (R)-Citalopram-d6 N-Oxide typically involves two main steps: deuteration and oxidation.
Industrial production methods mirror these laboratory techniques but are optimized for larger scale production, emphasizing stringent quality control to maintain purity and consistency.
The molecular structure of (R)-Citalopram-d6 N-Oxide features a core structure similar to Citalopram, with the addition of an N-oxide group and deuterium substitutions. The structural formula can be represented as follows:
Key data includes:
(R)-Citalopram-d6 N-Oxide can participate in various chemical reactions:
Common reagents used in these reactions include:
Major products from these reactions include various metabolites, such as demethylated and hydroxylated derivatives.
The mechanism of action for (R)-Citalopram-d6 N-Oxide is primarily through the inhibition of serotonin reuptake in the central nervous system. This action increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The primary target is the serotonin transporter (solute carrier family 6 member 4), which plays a crucial role in serotonin reuptake processes. Additionally, the presence of deuterium may influence metabolic stability and enzyme interactions compared to its non-labeled counterpart.
Relevant data includes:
(R)-Citalopram-d6 N-Oxide has several scientific applications:
This compound serves as an essential tool in both pharmaceutical development and academic research, providing insights into the behavior of SSRIs within biological systems.
(R)-Citalopram-d6 N-Oxide is a deuterium-enriched derivative of the selective serotonin reuptake inhibitor (SSRI) citalopram. Its molecular formula is C₂₀H₁₅D₆FN₂O₂, with a molecular weight of 346.43 g/mol. The compound features six deuterium atoms (D6) at the dimethylamino group's methyl positions, replacing all hydrogen atoms in the -N(CH₃)₂ moiety. This isotopic labeling creates a distinct mass difference of +6 Da compared to the non-deuterated form (C₂₀H₂₁FN₂O₂, MW: 340.39 g/mol) [4] [9]. The N-oxide functional group results from oxidation at the tertiary amine nitrogen, enhancing polarity and altering metabolic stability. The benzodihydrofuran and fluorophenyl groups remain structurally identical to the parent citalopram [3] [4].
Table 1: Atomic Composition of (R)-Citalopram-d6 N-Oxide
Element | Count | Role in Structure |
---|---|---|
Carbon | 20 | Benzodihydrofuran, fluorophenyl, and propyl backbone |
Hydrogen | 15 | Aromatic/alkyl hydrogens |
Deuterium | 6 | Isotopic label at -N(CD₃)₂ |
Fluorine | 1 | 4-Fluorophenyl substituent |
Nitrogen | 2 | Tertiary amine N-oxide, nitrile group |
Oxygen | 2 | N-Oxide, benzodihydrofuran ether |
The chiral center of (R)-Citalopram-d6 N-Oxide resides at the carbon atom connecting the benzodihydrofuran ring to the 4-fluorophenyl group. This configuration determines its three-dimensional orientation and pharmacological interactions. Unlike racemic citalopram (a 50:50 mixture of R and S enantiomers), this compound is enantiopure, with the R-configuration inducing distinct binding properties at the serotonin transporter (SERT) [2] [7]. The S-enantiomer (escitalopram) is pharmacologically active as an SSRI, while the R-enantiomer may act as an allosteric modulator. Deuterium labeling does not alter stereochemistry but impacts metabolic pathways due to the kinetic isotope effect (KIE), where C-D bonds resist enzymatic cleavage more than C-H bonds [6] [9].
Table 2: Properties of (R)-Citalopram N-Oxide Variants
Property | (R)-Citalopram-d6 N-Oxide | Non-Deuterated (R)-Citalopram N-Oxide | Racemic Citalopram N-Oxide |
---|---|---|---|
Molecular Weight | 346.43 g/mol | 340.39 g/mol | 340.39 g/mol |
Key Feature | -N(CD₃)₂ + N-Oxide | -N(CH₃)₂ + N-Oxide | Racemic mixture of R/S N-oxides |
Metabolic Half-Life | Extended (KIE effect) | Moderate | Enantiomer-dependent |
SSRI Potency (IC₅₀) | Low (R-enantiomer activity) | Low | Moderate (driven by S-enantiomer) |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0